molecular formula C10H8O2 B11917896 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1187243-14-6

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B11917896
CAS No.: 1187243-14-6
M. Wt: 160.17 g/mol
InChI Key: OKEDETIXLUIRMM-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of indene, characterized by the presence of an oxo group at the third position and a carbaldehyde group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the oxidation of 2,3-dihydro-1H-indene derivatives. One common method is the oxidation of 2,3-dihydro-1H-indene-5-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It serves as a precursor for the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both an oxo group and a carbaldehyde group on the indene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1187243-14-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5-6H,3-4H2

InChI Key

OKEDETIXLUIRMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C=O

Origin of Product

United States

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